molecular formula C23H23N3O5S B2809546 2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 899927-67-4

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide

Cat. No. B2809546
M. Wt: 453.51
InChI Key: SQXIIHDYIXVHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • A study on radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET utilized similar compounds. These compounds, including DPA-714, were designed with a fluorine atom in their structure, allowing labeling with fluorine-18 and in vivo imaging using positron emission tomography (Dollé et al., 2008).

Synthesis and Characterization of Thieno[2,3-d]pyrimidines

  • Research into the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines indicates the potential for creating diverse derivatives (Davoodnia et al., 2009).

Antitumor Activity Evaluation

  • New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Anti-Hepatitis B Virus Activity

  • The reaction of certain pyrazolo[3,4-d]pyrimidine derivatives was studied for their antiviral activity against hepatitis B virus (HBV). These compounds showed moderate to high activities, indicating their potential in antiviral applications (El‐Sayed et al., 2009).

Antimicrobial Applications

  • A study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings revealed that many of these compounds have good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Antiinflammatory and Analgesic Activity

  • Research on the synthesis and evaluation of certain pyrimidine derivatives demonstrated that some compounds exhibit significant anti-inflammatory and analgesic activities, suggesting their potential in medical applications (Sondhi et al., 2009).

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-30-17-9-7-16(8-10-17)26-21(28)20-14(2)15(3)32-22(20)25(23(26)29)13-19(27)24-12-18-6-5-11-31-18/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXIIHDYIXVHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide

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